Paradryl

説明

Historical Context of Antihistamine Discovery and Paradryl's Emergence in Chemical Research

The discovery of antihistamines marked a significant advancement in understanding and modulating the body's response to histamine (B1213489). Diphenhydramine (B27) was discovered in 1943 by chemist George Rieveschl and Fred Huber at the University of Cincinnati during research into muscle relaxants. wikipedia.orgwikipedia.org Huber was the first to synthesize the compound. wikipedia.org Rieveschl collaborated with Parke-Davis to test the compound, and the company subsequently licensed the patent. wikipedia.orgwikipedia.org It became the first prescription antihistamine in the United States in 1946. wikipedia.orgwikipedia.org This emergence provided researchers with a novel chemical tool to study histamine's role in various physiological processes.

This compound's Classification within First-Generation Antihistamines as a Chemical Entity

Diphenhydramine hydrochloride is classified as a first-generation H₁ receptor antihistamine. nih.govdrugbank.com This classification is based on its chemical structure, which includes a diphenylmethanol (B121723) moiety, and its mechanism of action. cymitquimica.com First-generation antihistamines are characterized by their ability to cross the blood-brain barrier, which contributes to some of their pharmacological properties. cymitquimica.com Diphenhydramine hydrochloride competitively blocks H₁ receptors, thereby preventing the actions of histamine on various tissues. nih.gov

Significance of this compound as a Prototype in Chemical Biology Research

As one of the earliest identified antihistaminic drugs, diphenhydramine hydrochloride holds significance as a prototype compound in chemical biology research. ukaazpublications.com Its well-characterized interaction with the H₁ receptor has made it a valuable tool for studying histamine signaling pathways and the broader class of G protein-coupled receptors. Research involving diphenhydramine has contributed to understanding receptor binding, competitive antagonism, and the downstream effects of histamine blockade. nih.govukaazpublications.com Furthermore, studies investigating its interaction with other biological targets, such as its inhibitory effect on CYP2D6, highlight its utility in exploring drug metabolism and potential drug-drug interactions at a chemical level. researchgate.net Its structure has also served as a basis for the development of related compounds, such as orphenadrine, another ethanolamine (B43304) antihistamine. wikipedia.org

Overview of Academic Research Trajectories for Chemical Compounds like this compound

Academic research involving chemical compounds like diphenhydramine hydrochloride follows several trajectories. Initially, research focused on synthesis, structural characterization, and basic pharmacological profiling to understand their interaction with biological targets like the H₁ receptor. nih.govukaazpublications.com As analytical techniques advanced, research expanded to include detailed studies of their physical and chemical properties, solubility, and stability. nih.govfishersci.ca

More recently, compounds like diphenhydramine hydrochloride are being utilized in the development and validation of advanced chemical synthesis techniques and automated platforms. For instance, it has been successfully synthesized using continuous flow processes and automated systems, demonstrating the potential for more efficient and controlled chemical production in research and manufacturing settings. acs.orgnso-journal.orgrsc.orgbeilstein-journals.orgmdpi.comrjstonline.comacs.org Research also explores the compound's interactions with various analytical methods, such as HPLC and spectrophotometry, for detection and quantification in different matrices, which is crucial for chemical analysis and research studies. ukaazpublications.comresearchgate.net Furthermore, studies continue to investigate its interactions with enzymes like CYP2D6 to understand metabolic pathways and potential chemical interactions with other substances. researchgate.net The use of AI and machine learning in drug discovery and development, including synthesis and property prediction, represents a current trajectory that can involve known compounds like diphenhydramine hydrochloride as test cases or benchmarks. nso-journal.orgmdpi.comrjstonline.comnih.gov

Structure

3D Structure of Parent

特性

分子式 |

C18H24BrNO |

|---|---|

分子量 |

350.3 g/mol |

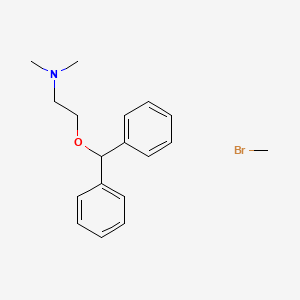

IUPAC名 |

2-benzhydryloxy-N,N-dimethylethanamine;bromomethane |

InChI |

InChI=1S/C17H21NO.CH3Br/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-2/h3-12,17H,13-14H2,1-2H3;1H3 |

InChIキー |

RSABECAAVLQBOF-UHFFFAOYSA-N |

正規SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.CBr |

製品の起源 |

United States |

Chemical Synthesis and Methodological Advancements for Paradryl

Established Synthetic Pathways of Paradryl (Diphenhydramine Hydrochloride)

The conventional synthesis of Diphenhydramine (B27) Hydrochloride typically proceeds through a nucleophilic substitution reaction. The key reactants are a diphenylmethyl halide, such as chlorodiphenylmethane (B1668796) or bromodiphenylmethane, and N,N-dimethylaminoethanol. This reaction forms the ether linkage characteristic of diphenhydramine.

Formation of Diphenylmethanol (B121723)

Diphenylmethanol, also known as benzhydrol, serves as a precursor in some synthetic routes to diphenhydramine. It can be prepared through various methods. One established method involves the Grignard reaction between phenylmagnesium bromide and benzaldehyde. sciencemadness.orgwikipedia.orgquora.com Alternatively, diphenylmethanol can be synthesized by the reduction of benzophenone (B1666685) using reducing agents such as sodium borohydride, zinc dust with sodium hydroxide (B78521), or sodium amalgam and water. sciencemadness.orgwikipedia.org Research has also explored the reduction of benzophenone using only sodium hydroxide in isopropanol (B130326) under reflux conditions, reporting yields up to 90%. sciencemadness.org

Another approach to synthesizing diphenylmethanol derivatives, which could potentially be adapted for diphenylmethanol itself, involves reacting organic solvents like chloroform (B151607) and methyl-substituted benzenes with aluminum chloride as a catalyst, followed by treatment with alumina (B75360) containing water. This method has shown high yields (up to 94% for diphenylmethanol derivatives) and highlights the potential for using recyclable catalysts like alumina. eurekalert.orgkobe-u.ac.jp

N-Methylation Reaction

It is important to clarify that the synthesis of Diphenhydramine Hydrochloride as typically described does not involve a separate N-methylation step of the final product or an intermediate lacking the dimethylamino group. The N,N-dimethylamino moiety is introduced directly into the molecule through the use of N,N-dimethylaminoethanol as one of the primary starting materials. This molecule already contains the necessary tertiary amine functional group. The core synthetic step involves the formation of the ether bond between the benzhydryl group and the oxygen of N,N-dimethylaminoethanol.

Hydrochloride Salt Formation

Following the formation of the neutral diphenhydramine base (2-(benzhydryloxy)-N,N-dimethylethylamine), the hydrochloride salt is typically formed by treating the free base with hydrochloric acid. This protonates the tertiary amine nitrogen, yielding Diphenhydramine Hydrochloride. In some continuous flow synthesis methods, the hydrochloride salt can be obtained directly when using chlorodiphenylmethane as a starting material, as HCl is formed in situ during the reaction. sci-hub.seresearchgate.net In other processes, the free base is isolated and then reacted with a solution of hydrogen chloride, often in a solvent like isopropanol, to precipitate the hydrochloride salt. allfordrugs.comacs.org

Exploration of Alternative Synthetic Routes and Methodologies

Advancements in chemical synthesis have led to the exploration of alternative routes and methodologies for producing Diphenhydramine Hydrochloride, focusing on improving efficiency, reducing environmental impact, and optimizing reaction conditions.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of Diphenhydramine Hydrochloride has gained attention, particularly through the development of continuous flow processes. sci-hub.seresearchgate.netallfordrugs.comacs.orgresearchgate.netmit.edu Continuous flow synthesis offers several advantages over traditional batch methods, including improved control over reaction parameters, enhanced kinetics and selectivity, reduced reaction times, and increased scalability. researchgate.net

A notable continuous flow synthesis of Diphenhydramine Hydrochloride involves the reaction of chlorodiphenylmethane and N,N-dimethylaminoethanol. This method can be conducted by mixing the starting materials in a 1:1 molar ratio at high temperatures without additional solvent, directly yielding the target compound as a molten salt. sci-hub.seresearchgate.netallfordrugs.commit.edu This approach aligns with green chemistry principles by minimizing waste and maximizing atom economy. sci-hub.seresearchgate.netallfordrugs.commit.edu Six of the twelve principles of green chemistry, including waste minimization and atom economy, have been highlighted as being achieved by this continuous manufacturing method. sci-hub.seresearchgate.netmit.edu

The use of diphenylmethanol as a starting material in continuous flow synthesis has also been explored, involving a p-toluene sulfonic acid catalyzed condensation reaction with dimethylaminoethanol (B1669961) or by converting benzhydrol to a better leaving group using methanesulfonyl chloride or p-toluenesulfonyl chloride before reacting with dimethylaminoethanol. rsc.orggoogle.com

Catalytic Approaches in Reaction Optimization

While the primary established synthesis of diphenhydramine involves a nucleophilic substitution that may not require a specific catalyst for the core ether formation when using reactive diphenylmethyl halides, catalytic approaches are relevant in the synthesis of intermediates and in alternative synthetic strategies.

As mentioned in Section 2.1.1, aluminum chloride has been used as a catalyst in the synthesis of diphenylmethanol derivatives from chloroform and methyl-substituted benzenes. eurekalert.orgkobe-u.ac.jp This suggests potential for catalytic routes to the benzhydryl moiety.

In the context of using diphenylmethanol as a starting material for diphenhydramine synthesis, catalysts such as p-toluenesulfonic acid or methanesulfonic acid have been employed to facilitate the condensation reaction with dimethylaminoethanol. google.com

Furthermore, research has investigated novel catalytic systems. For example, a novel catalyst synthesized from diphenhydramine hydrochloride and CuCl ([HDPH]Cl–CuCl) has been characterized and shown to be effective in the synthesis of tetrahydrocinnolin-5(1H)-ones via multicomponent reactions. acs.orgnih.gov While this specific catalyst is used for the synthesis of other heterocyclic compounds, its development highlights the exploration of diphenhydramine hydrochloride itself as a component in catalytic systems, suggesting potential avenues for future research into catalytic methods directly applicable to diphenhydramine synthesis or related transformations. The [HDPH]Cl–CuCl catalyst was synthesized by mixing diphenhydramine hydrochloride with CuCl in a 1:1 molar ratio and heating the mixture. acs.orgnih.gov

Research findings related to continuous flow synthesis often include data on reaction parameters and yields. For example, studies on the continuous flow synthesis from chlorodiphenylmethane and N,N-dimethylaminoethanol have reported optimal conditions such as a reaction temperature of 175 °C and a residence time of 16 minutes, leading to high yields. allfordrugs.comacs.org

Data from a continuous flow synthesis study allfordrugs.comacs.org:

| Starting Materials | Reactor Type | Temperature (°C) | Residence Time (min) | Overall Yield (%) |

| Chlorodiphenylmethane, N,N-dimethylaminoethanol | PFA tube | 175 | 16 | ~90 |

This table illustrates the optimized conditions and resulting yield from a continuous flow process, demonstrating the efficiency gains possible with this methodology.

Yield and Purity Enhancement Strategies

Enhancing the yield and purity of Diphenhydramine synthesis is crucial for efficient and cost-effective production of the pharmaceutical ingredient. Research into optimizing reaction conditions and employing advanced techniques has been explored.

A study focusing on the continuous flow synthesis of Diphenhydramine utilized mass spectrometry as a process analytical tool (PAT) for real-time monitoring and optimization. rsc.orgrsc.orgresearchgate.net This approach allowed for rapid screening of reaction parameters such as temperature and residence time to improve product yield. rsc.org For the reaction between chlorodiphenylmethane and 2-(dimethylamino)ethanol in acetonitrile, the yield of Diphenhydramine was found to increase with residence time, leveling off after a certain point. rsc.org

Another reported method for the synthesis of Diphenhydramine from diphenylmethanol and 2-(dimethylamino)ethanol involves the use of dibutyltin (B87310) oxide and ionic liquid compounds as catalysts. google.com This method has demonstrated high yields, with one example reporting a yield of 98.0% and a purity of 99.5% for the obtained Diphenhydramine. google.com

Data from a patent describing the synthesis of Diphenhydramine using dibutyltin oxide and an ionic liquid catalyst highlights the effectiveness of this method in achieving high yields and purity:

| Starting Materials | Catalyst | Solvent | Reaction Time | Yield (%) | Purity (%) (Gas Phase Analysis) |

| Diphenylmethanol, Dimethylaminoethanol | Dibutyltin oxide, Methyl-3-n-propylimidazolium salt | Not specified (Reflux) | 8 hours | 98.0 | 99.5 |

| Diphenylmethanol, Dimethylaminoethanol | Dibutyltin oxide, Methyl-3-ethylimidazolium salt | Not specified (Reflux) | 8 hours | 97.0 | 99.6 |

These examples demonstrate that the choice of catalyst and reaction conditions significantly impacts the yield and purity of the final product.

Reaction Mechanism Analysis for Key Synthetic Steps

The synthesis of Diphenhydramine involves the formation of an ether linkage and the presence of an amino group. While detailed mechanistic studies specifically for the synthesis of Diphenhydramine from its common precursors are not extensively described in the immediate search results, the key steps involve fundamental organic reaction mechanisms, namely ether formation and amination processes.

Mechanistic Studies of Ether Formation

In the synthesis of Diphenhydramine, the ether linkage connects the diphenylmethyl group to the ethylamine (B1201723) chain. When diphenylmethyl halide is reacted with 2-(dimethylamino)ethanol, the ether formation likely proceeds via a Williamson ether synthesis-like mechanism. This involves the nucleophilic attack of the alkoxide form of 2-(dimethylamino)ethanol on the carbon bearing the halide in the diphenylmethyl halide. This is typically an SN2 reaction, favored with primary or secondary alkyl halides. rsc.orgresearchgate.netwikipedia.orgataman-chemicals.com While the diphenylmethyl system is somewhat hindered, the reaction with the alkoxide can still proceed.

When diphenylmethanol reacts with 2-(dimethylamino)ethanol under acidic or specific catalytic conditions (like with dibutyltin oxide and ionic liquids), the mechanism is likely different. Acid-catalyzed ether formation typically involves the protonation of one alcohol, followed by nucleophilic attack by the oxygen of the second alcohol molecule and subsequent loss of water. rsc.orgwikipedia.org Alternatively, the reaction could proceed through the formation of a carbocation intermediate from the diphenylmethanol, which is then attacked by the hydroxyl group of 2-(dimethylamino)ethanol. The use of catalysts like dibutyltin oxide and ionic liquids suggests a mechanism that facilitates the dehydration between the two alcohol moieties, potentially involving coordination or activation of the hydroxyl groups. One patent refers to this as an "ether exchange reaction". google.com

General mechanisms for ether formation include:

Williamson Ether Synthesis (SN2): An alkoxide reacts with a primary alkyl halide. rsc.orgresearchgate.netwikipedia.orgataman-chemicals.com R-O⁻ + R'-X → R-O-R' + X⁻

Acid-Catalyzed Dehydration of Alcohols: Two alcohol molecules react under acidic conditions with the elimination of water. This can follow SN1 or SN2 pathways depending on the alcohol structure. rsc.orgwikipedia.org 2 R-OH → R-O-R + H₂O (under acidic conditions)

In the context of Diphenhydramine synthesis from diphenylmethanol and 2-(dimethylamino)ethanol, the mechanism would involve the formation of the C-O bond between the benzhydryl carbon and the oxygen of the ethanolamine (B43304).

Molecular Mechanism of Action and Pharmacological Principles Non Clinical Focus

Paradryl's Interaction with Histamine (B1213489) H₁ Receptors

Histamine H₁ receptors (H₁Rs) are G protein-coupled receptors (GPCRs) that play a central role in mediating the effects of histamine, particularly in allergic reactions. biomedpharmajournal.org this compound functions as an antagonist, or more accurately, an inverse agonist, at these receptors. biomedpharmajournal.orgwikipedia.org

H₁Rs, like other GPCRs, exist in various conformational states, including active and inactive forms. In the absence of an agonist, H₁Rs can exhibit a degree of constitutive activity, meaning they can signal even without histamine binding. conicet.gov.ar Histamine binding stabilizes the active conformation, leading to downstream signaling cascades, primarily through coupling with Gq/₁₁ proteins, which activates phospholipase C and increases intracellular calcium levels. biomedpharmajournal.org

This compound, as an inverse agonist, binds preferentially to the inactive conformation of the H₁R. wikipedia.orgnih.gov By stabilizing this inactive state, this compound reduces the constitutive activity of the receptor and prevents histamine from binding and inducing its effects. biomedpharmajournal.orgnih.gov The binding pocket for ligands like this compound within the H₁R is located deep within the transmembrane helices. Studies involving crystallography and mutagenesis have identified key residues involved in the binding of H₁R antagonists. For instance, interactions with highly conserved residues such as Tryptophan (W⁶.⁴⁸) in the transmembrane domain are crucial for stabilizing the inactive receptor state. nih.govmdpi.com The orthosteric binding site is characterized by specific regions, including an amine-binding region and upper and lower aromatic regions, which accommodate the chemical moieties of H₁R antagonists. mdpi.com

The interaction between this compound and the H₁R can be characterized by kinetic and thermodynamic principles. Ligand binding is a reversible process involving association and dissociation. The rate constants of association (k_on) and dissociation (k_off) determine how quickly a ligand binds to and leaves the receptor, respectively. nih.govresearchgate.net The ratio of these rates (k_off / k_on) defines the equilibrium dissociation constant (K_d), which is a measure of binding affinity. nih.gov

The duration for which this compound occupies the H₁R, known as the residence time (calculated as 1/k_off), is a critical determinant of its pharmacological effect duration. nih.govresearchgate.netfrontiersin.org A longer residence time can lead to sustained receptor blockade even if the concentration of the drug in the surrounding environment decreases. researchgate.net

While the primary interaction of this compound with the H₁R is considered orthosteric (at the main ligand-binding site), the theoretical possibility of allosteric modulation exists for GPCRs. Allosteric sites are distinct from the orthosteric site and can influence receptor function or orthosteric ligand binding upon modulator binding. researchgate.netrsc.org

Theoretical studies could explore potential allosteric binding sites on the H₁R that, when bound by a molecule, might positively or negatively modulate this compound's affinity or efficacy. Although direct evidence for allosteric modulation of H₁Rs by first-generation antihistamines like the one this compound is based on is limited in the provided sources, the H₁R structure has been shown to contain potential sites for ion binding, such as phosphate (B84403) and sodium ions, which could theoretically exert allosteric effects. mdpi.com Investigating these potential allosteric sites through computational modeling and theoretical simulations could provide insights into novel ways to modulate H₁R activity or refine the pharmacological profile of compounds interacting with this receptor.

This compound's Anticholinergic Properties at a Molecular Level

In addition to its effects on H₁ receptors, this compound also exhibits significant activity as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. wikipedia.orgtodaysgeriatricmedicine.comlymphosign.comelsevier.esresearchgate.net mAChRs are another family of GPCRs that mediate the effects of acetylcholine in the parasympathetic nervous system and the central nervous system. nih.govwikipedia.org

This compound's anticholinergic action arises from its ability to bind to and block mAChRs, thereby preventing acetylcholine from exerting its effects. wikipedia.org The interaction is primarily competitive at the orthosteric binding site, the region where acetylcholine normally binds. The orthosteric binding pocket of mAChRs is known for its high degree of conservation across the five subtypes (M₁, M₂, M₃, M₄, and M₅). researchgate.netmdpi.comfrontiersin.org This conserved nature contributes to the relatively low subtype selectivity often observed with older anticholinergic agents and first-generation antihistamines like this compound. researchgate.netmdpi.comfrontiersin.org

Theoretical modeling suggests that antagonists bind within a long aqueous channel extending into the membrane-bound receptor structure. researchgate.net Key amino acid residues within this pocket, many of which are identical across subtypes, form the binding interface through interactions such as hydrogen bonds and hydrophobic contacts. researchgate.netmdpi.com The binding of this compound to this site stabilizes the inactive state of the mAChR, similar to its action at the H₁R, thus inhibiting downstream signaling pathways that are typically activated by acetylcholine binding (e.g., modulation of adenylyl cyclase or phospholipase C, depending on the mAChR subtype). nih.govmdpi.comfrontiersin.org

A key characteristic of this compound, typical of many first-generation antihistamines, is its relative lack of selectivity among aminergic receptors. While it targets H₁ receptors, it also exhibits considerable affinity for mAChRs, as well as potentially alpha-adrenergic and serotonergic receptors. wikipedia.orgtodaysgeriatricmedicine.comlymphosign.comelsevier.esresearchgate.net

This contrasts with second-generation antihistamines, which have been developed to be significantly more selective for peripheral H₁ receptors, with reduced affinity for mAChRs and other receptors. wikipedia.orgtodaysgeriatricmedicine.comlymphosign.com The structural differences between this compound and more selective agents at a molecular level contribute to these differences in receptor binding profiles. The conserved nature of the mAChR orthosteric site, compared to potentially more divergent regions in other receptor families or allosteric sites, can make it challenging to design ligands that are highly selective for H₁Rs over mAChRs. researchgate.netmdpi.comfrontiersin.org

Exploration of Other Potential Molecular Targets and Biochemical Pathways

Research into the full spectrum of molecular interactions and biochemical pathways modulated by a compound is crucial for a comprehensive understanding of its pharmacological profile. While the primary mechanism of action for the active ingredient of this compound, Mefenidramium, is understood to be related to its antihistamine properties, investigations into other potential targets and pathways can reveal broader biological effects.

Role in Modulating Ion Channels (e.g., Sodium Channels)

Specific research detailing the direct role of this compound or its active ingredient, Mefenidramium, in modulating ion channels, including voltage-gated sodium channels, was not identified in the consulted literature. While ion channels are critical for various physiological processes, such as nerve impulse transmission and muscle contraction, and are targets for numerous pharmacological agents, the available information does not provide data on the interaction of this specific compound with these channels.

Investigation of Intracellular Signaling Cascades

Structure Activity Relationship Sar and Molecular Design Principles of Paradryl and Its Analogs

Fundamental Principles of Structure-Activity Relationship (SAR) in Chemical Biology

Structure-Activity Relationship (SAR) is a fundamental concept in chemical biology that describes the relationship between the chemical or three-dimensional structure of a molecule and its biological, physicochemical, and pharmacological activity. sips.org.inramauniversity.ac.inslideshare.net Analyzing SAR allows for the identification of chemical groups responsible for a target biological effect, enabling the modification of a bioactive compound's potency or effect by altering its chemical structure. ramauniversity.ac.inauburn.edu Quantitative Structure-Activity Relationship (QSAR) and Structure Affinity Relationship (SAFIR) are related terms that involve building mathematical relationships between chemical structure and biological activity. ramauniversity.ac.in

Elucidation of Key Structural Features Contributing to Paradryl's H1 Antagonism

H1 receptor antagonists, including this compound (Diphenhydramine), share common structural features essential for their activity. The basic structural requirements for H1-receptor antagonism have been identified through detailed structure-activity analyses, primarily focusing on first-generation agents. auburn.edu These requirements include a diaryl substitution pattern, a connecting moiety (X), an alkyl chain, and a basic terminal amine functional group. ramauniversity.ac.inslideshare.netyoutube.comfirsthope.co.in

For optimal H1-receptor affinity, a diaryl substitution is essential. ramauniversity.ac.inauburn.edufirsthope.co.inpharmacy180.com These aryl groups can be phenyl, substituted phenyl, or heteroaryl groups like 2-pyridyl. ramauniversity.ac.inauburn.edu The optimal antihistaminic activity is often dependent on the ability of the two aryl moieties to adopt a non-coplanar conformation relative to each other for effective receptor interaction. auburn.edufirsthope.co.inpharmacy180.com

The connecting moiety (X) can be an oxygen, carbon, or nitrogen atom, serving as a spacer group. ramauniversity.ac.inslideshare.netyoutube.comfirsthope.co.in In the case of this compound, which is an amino alkyl ether, the connecting moiety is a saturated carbon-oxygen (CH-O-) linkage. pharmacyconcepts.inramauniversity.ac.in

The alkyl chain typically consists of two or three atoms, which influences the distance between the diaryl system and the terminal nitrogen atom. ramauniversity.ac.inyoutube.com In many active compounds, this distance in the extended conformation is in the range of 5-6 Angstroms. ramauniversity.ac.in

The terminal nitrogen atom should generally be a tertiary amine for maximum activity. ramauniversity.ac.inslideshare.netfirsthope.co.inpharmacy180.com This amino moiety is basic, with a pKa typically ranging from 8.5 to 10, and is thought to be protonated when bound to the H1 receptor. ramauniversity.ac.inyoutube.compharmacy180.com

Impact of Chemical Modifications on Receptor Binding Affinity and Selectivity

Modifications to the basic structure of H1 antagonists can significantly impact their receptor binding affinity and selectivity.

Analysis of Substituent Effects

Substituents on the aryl rings can influence the potency of the compound. ramauniversity.ac.inslideshare.netauburn.eduyoutube.comfirsthope.co.in Most H1-antihistamines have substituents in one of the aryl rings, typically a phenyl ring, which affects both potency and biodisposition. auburn.edu For instance, in some series, halogen substituents (like bromine or chlorine) on the aryl ring can lead to high potency. tandfonline.com The nature and position of these substituents play a crucial role in the interaction with the H1 receptor binding site.

Stereochemical Considerations and Enantiomeric Activity

Chirality can exist in H1-antihistamines, particularly when the connecting moiety contains a carbon atom or due to substitutions on the alkyl chain. ramauniversity.ac.inslideshare.net Stereochemical studies have shown that the stereoisomerism of these agents is a significant factor in their activity. wikipedia.orgnih.gov The H1 receptor exhibits stereoselectivity, meaning that different enantiomers of a chiral antihistamine can have varying affinities and activities at the receptor. nih.govpioneerpublisher.comacs.org For example, studies on conformationally restricted analogs have highlighted the importance of specific conformational requirements for histamine (B1213489) antagonist activity at H1 receptors. acs.org

Design and Synthesis of Novel this compound Derivatives and Analogs for Mechanistic Probes

The understanding of SAR principles has guided the design and synthesis of novel H1 receptor antagonists and their analogs. Rational design strategies aim to optimize receptor binding affinity, selectivity, and pharmacokinetic properties. tandfonline.comimrpress.comrsc.orgnih.gov

Rational Design Strategies for Modifying the Diphenylmethoxy Group

The diphenylmethoxy group is a key structural feature in this compound (Diphenhydramine). Modifications to this moiety, as well as the linking chain and the terminal amine, are common strategies in the design of new analogs. For example, incorporating the alkyl amine substituent into a heterocyclic ring system can influence activity and properties like sedation. gpatindia.com

Rational design involves considering the interactions with the H1 receptor binding site. The H1 receptor binding pocket has a well-conserved hydrophobic nature that accommodates the aromatic moieties of antagonists like the diphenylmethoxy group. mdpi.comnih.gov Modifying the aromatic rings through substitutions or altering the spatial arrangement of the diphenylmethoxy group can impact these hydrophobic interactions and potentially introduce new interactions with other residues in the binding site. mdpi.comacs.org

Studies involving the design and synthesis of analogs have explored various modifications to the core structure to probe the receptor binding site and improve pharmacological profiles. nih.govacs.orgacs.orgresearchgate.net This includes introducing different substituents on the aryl rings, altering the length or structure of the alkyl chain, and modifying the terminal amine. The goal is often to achieve enhanced receptor selectivity, improved affinity, and optimized kinetics. imrpress.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound (Diphenhydramine) | 3100 |

| Diphenhydramine (B27) Hydrochloride | 8980 |

| Histamine | 784 |

| Carbinoxamine | 2556 |

| Promethazine | 4927 |

| Chlorcyclizine | 2658 |

| Clemastine | 19088 |

| Doxylamine | 3122 |

| Cetirizine | 2678 |

| Loratadine | 3992 |

| Fexofenadine | 60070 |

| Doxepin | 3166 |

| Pyrilamine | 6977 |

| Desloratadine | 124070 |

| Triprolidine | 6963 |

Interactive Data Tables

Based on the text, a potential data table could summarize the general structural requirements for H1 antagonists.

| Structural Feature | Description |

| Diaryl Substitution | Two aryl or arylmethyl groups, essential for H1 affinity. ramauniversity.ac.inauburn.edufirsthope.co.inpharmacy180.com |

| Connecting Moiety (X) | O, C, or N atom linking the diaryl system to the alkyl chain. ramauniversity.ac.inslideshare.netyoutube.comfirsthope.co.in |

| Alkyl Chain | Typically 2-3 carbon atoms, influencing distance to the amine. ramauniversity.ac.inyoutube.com |

| Terminal Amine | Basic, usually tertiary amine, often protonated at physiological pH. ramauniversity.ac.inslideshare.netfirsthope.co.inpharmacy180.com |

Another potential table could illustrate the impact of specific modifications, if detailed quantitative data were consistently available in the sources. Since the provided sources describe general trends (e.g., branching decreases activity, halogens increase potency), a detailed quantitative table for specific this compound analogs is not feasible based solely on the text provided by the search results. However, the concept of such a table can be presented.

| Analog Modification (Example) | Impact on H1 Affinity | Impact on Selectivity | Notes (Example) |

| Substituent on Aryl Ring | Varies by substituent | Varies | Halogens can increase potency. tandfonline.com |

| Branching of Alkyl Chain | Decreased activity | - | ramauniversity.ac.inyoutube.comfirsthope.co.in |

| Terminal Amine Structure | Varies (tertiary optimal) | Varies | Heterocyclic amines can increase activity. firsthope.co.in |

Please note that the "Interactive Data Tables" are presented here as Markdown tables. Their interactive functionality would depend on the platform rendering this response.

Exploration of Variations in the N-Methylated Ethanamine Moiety

The N-methylated ethanamine moiety, represented as -O-CH₂-CH₂-NRR', where R and R' are typically methyl groups in compounds like Diphenhydramine, is a critical pharmacophore for activity at the H1 receptor. ramauniversity.ac.indamascusuniversity.edu.sypharmacy180.com The basic nitrogen atom is generally protonated at physiological pH, which is essential for interaction with the receptor. ramauniversity.ac.indamascusuniversity.edu.sypharmacy180.com

Variations in this moiety can significantly impact antihistaminic potency, receptor selectivity, and pharmacokinetic properties. The presence of a tertiary amine is generally required for maximum activity in this class of compounds. ramauniversity.ac.indamascusuniversity.edu.sypharmacy180.com Modifications to the N-substituents (R and R') can influence the steric and electronic properties of the amine, affecting its binding affinity to the H1 receptor. For instance, replacing methyl groups with larger alkyl groups or incorporating the nitrogen into a heterocyclic ring system (such as in piperazine (B1678402) derivatives) can alter the spatial presentation of the basic center and its interaction with the receptor binding site. ramauniversity.ac.indamascusuniversity.edu.sypharmacy180.com

The length and flexibility of the ethyl linker chain (-CH₂-CH₂-) are also important. This two-carbon chain provides the necessary distance between the diarylmethyl group and the terminal nitrogen atom for optimal binding to the H1 receptor. ramauniversity.ac.indamascusuniversity.edu.sy Alterations to the chain length or the introduction of branching can affect the compound's ability to adopt the required conformation for effective receptor interaction, potentially leading to decreased activity. ramauniversity.ac.indamascusuniversity.edu.sy

The basicity (pKa) of the terminal nitrogen atom is crucial for its protonation state and subsequent ionic interaction with acidic residues in the receptor binding site. ramauniversity.ac.indamascusuniversity.edu.sy Modifications to the N-substituents can influence the pKa, thereby affecting the degree of protonation and the strength of this ionic interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a valuable computational approach used to establish mathematical relationships between the structural and physicochemical properties of a series of compounds and their biological activity. nih.govnih.gov For compounds based on the diarylmethyl ether scaffold, including those related to "this compound," QSAR studies aim to identify and quantify the molecular descriptors that are most predictive of antihistaminic potency and other relevant pharmacological properties. nih.govsciforum.net

QSAR models for this class of compounds often incorporate various types of molecular descriptors, including:

Electronic descriptors: These describe the electronic distribution and properties of the molecule, such as partial charges, polarizability, and frontier molecular orbital energies. These are important for characterizing the basic nitrogen and its interaction with the receptor. mdpi.comkoreascience.kr

Steric descriptors: These describe the size and shape of the molecule and its substituents, such as van der Waals volumes, molecular weight, and spatial arrangement of atoms. Steric factors are critical for determining how well the compound fits into the receptor binding pocket. mdpi.comkoreascience.kr

Hydrophobic descriptors: These describe the lipophilicity or hydrophobicity of the molecule, such as logP or clogP values. Hydrophobicity influences the compound's ability to cross biological membranes and interact with hydrophobic regions of the receptor. koreascience.krresearchgate.net

Various QSAR methodologies have been applied to antihistamine scaffolds, including 2D-QSAR methods based on topological indices and 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govmdpi.comkoreascience.krnih.gov These 3D methods utilize molecular fields (e.g., steric and electrostatic fields) to probe the interaction space around the molecules and correlate variations in these fields with biological activity. mdpi.comkoreascience.krnih.gov

QSAR models can help in understanding the key structural features that contribute to activity, guiding the design of novel analogs with improved properties. For example, a QSAR model might reveal that increased bulk around the nitrogen atom negatively impacts binding affinity due to steric hindrance within the receptor binding site, or that a specific electronic feature on the diarylmethyl group enhances interaction with a complementary residue in the receptor. mdpi.comkoreascience.kr

While specific QSAR data solely focused on "this compound" is not extensively documented under this name, the principles and methodologies applied to structurally similar diarylmethyl ether antihistamines provide a strong framework for understanding the likely SAR and for developing QSAR models for compounds within the "this compound" scaffold. nih.govnih.govsciforum.netmdpi.comkoreascience.krnih.gov

Pre Clinical Investigations and in Vitro / in Vivo Modeling for Mechanistic Elucidation

In Vitro Experimental Models for Studying Paradryl's Molecular Interactions

In vitro models are fundamental in pre-clinical research for isolating and characterizing the direct interactions between a drug and biological molecules such as receptors and enzymes, independent of the complexities of a whole organism.

Cell-based assays are crucial for determining how a compound interacts with its target receptors. For this compound's active component, Diphenhydramine (B27), these assays have focused on its primary target, the histamine (B1213489) H1 receptor (H1R), as well as other receptors that contribute to its broader pharmacological profile.

Receptor Binding Assays: Radioligand binding assays are a common method used to determine the affinity of a drug for a specific receptor. nih.govdrugbank.com In these experiments, a radiolabeled compound known to bind to the receptor is used in a competitive binding assay with the test compound (e.g., Diphenhydramine). The amount of Diphenhydramine required to displace the radioligand indicates its binding affinity (Ki). Such assays have been performed using membranes from cells engineered to express specific human receptors, such as the H1 receptor. nih.gov

Diphenhydramine demonstrates a high affinity for the histamine H1 receptor. nih.gov It also exhibits binding to other receptors, notably muscarinic acetylcholine (B1216132) receptors, which accounts for its anticholinergic effects. nih.gov In-silico molecular docking studies have also been used to compare the binding affinities of Diphenhydramine to H1 and NMDA receptors. smpdb.ca

Functional Activity Assays: Beyond simple binding, functional assays determine the cellular response triggered by the drug-receptor interaction. Diphenhydramine is classified as an inverse agonist at the H1 receptor. nih.govresearchgate.net Unlike a neutral antagonist that simply blocks the agonist, an inverse agonist binds to the same receptor and reduces its basal or constitutive activity, leading to the opposite pharmacological effect of the native agonist (histamine). nih.govresearchgate.net This action reverses the effects of histamine on capillaries, thereby reducing the symptoms of an allergic reaction. nih.gov Functional assays can measure downstream signaling events, such as changes in intracellular calcium ion concentration, which are triggered by H1 receptor activation. biomolther.org

| Receptor Target | Assay Type | Finding | Reference |

| Histamine H1 Receptor | Radioligand Binding | High Affinity | nih.gov |

| Histamine H1 Receptor | Functional Assay | Inverse Agonist Activity | nih.govresearchgate.net |

| Muscarinic Receptors | Binding/Functional Assays | Antagonist Activity | nih.gov |

| Dopamine Transporter | Binding Assay | Potential Off-Target Binding | nih.gov |

| Sodium Channels | Functional Assay | Blocker Activity (Local Anesthetic Effect) | researchgate.net |

Enzyme assays are utilized to study how a drug is metabolized and its potential to interact with metabolic enzymes. The metabolism of Diphenhydramine has been shown to involve several cytochrome P450 (CYP450) isoenzymes. researchgate.net

Studies have identified CYP2D6 as the primary enzyme responsible for the N-demethylation of Diphenhydramine, with CYP1A2, CYP2C9, and CYP2C19 also contributing. semanticscholar.org Enzyme inhibition assays have further demonstrated that Diphenhydramine can act as an inhibitor of CYP2D6. semanticscholar.org This finding is significant as it indicates a potential for drug-drug interactions with other medications that are metabolized by this enzyme. semanticscholar.orgnih.gov

Membrane permeability studies assess the ability of a compound to cross biological membranes, a critical factor for drug absorption and distribution.

Caco-2 Cell Assays: The human intestinal Caco-2 cell line is a widely used in vitro model for predicting oral drug absorption. Studies using Caco-2 cell monolayers have shown that the transport of Diphenhydramine is a saturable, pH-dependent process. Transport from the apical (intestinal lumen) side to the basolateral (blood) side was greater at a more alkaline pH (7.4) compared to an acidic pH (5.5). The transport was also inhibited by other antihistamines but not by typical substrates for organic cation transporters, suggesting the involvement of a novel, specific transport system for tertiary amines.

Blood-Brain Barrier Transport: As a first-generation antihistamine, Diphenhydramine readily crosses the blood-brain barrier (BBB), which is responsible for its central nervous system effects like sedation. nih.govbiomolther.org In situ brain perfusion studies in rodents have revealed that this transport is not solely due to passive diffusion. nih.govnih.gov A significant portion of Diphenhydramine influx into the brain is carrier-mediated by a drug/proton (H+)-antiporter system. nih.govnih.gov This transport was shown to be saturable, with passive diffusion accounting for only about 23% of the total influx in the pharmacological concentration range. nih.gov

| Model | Key Finding | Mechanism | Reference |

| Caco-2 Cells | Transepithelial transport is saturable and pH-dependent. | Mediated by specific transport systems in apical and basolateral membranes. | |

| In Situ Brain Perfusion | Brain uptake is primarily carrier-mediated (77%). | Substrate for a drug/H+-antiporter system at the BBB. | nih.gov |

| P-gp/Bcrp Knockout Mice | Brain influx is not affected by P-gp/Bcrp deficiency. | Not a substrate for major efflux transporters P-gp or Bcrp. | nih.gov |

In Vivo (Animal) Models for Characterizing this compound's Molecular Pharmacology

In vivo models are essential for understanding a drug's pharmacokinetics and pharmacodynamics (PK/PD) within a complex biological system.

Genetically engineered mouse models (GEMMs), such as knockout mice where a specific gene has been inactivated, are powerful tools for validating drug targets and elucidating mechanisms of action. semanticscholar.org For a compound like Diphenhydramine, whose primary target is the H1 receptor, H1R knockout mice are invaluable.

Studies have utilized H1R knockout mice to validate the specificity of imaging agents used to measure receptor occupancy. For instance, the binding of the H1R PET imaging ligand ¹¹C-doxepin was shown to be nearly zero in the brains of H1R knockout mice, confirming that the signal observed in wild-type animals is indeed from H1 receptors. Furthermore, research has shown that H1 knockout mice exhibit a modest increase in non-REM sleep, which supports the role of the H1 receptor as a major wake-promoting target in the brain and helps explain the sedative effects of H1 antagonists like Diphenhydramine. researchgate.net While direct studies administering Diphenhydramine to H1R knockout mice to abolish its effects are not widely cited, these models are critical for confirming the on-target mechanism of the drug class. researchgate.netsemanticscholar.org

Pharmacodynamic (PD) studies measure the effect of a drug on the body. For receptor-acting drugs, a key PD measure is receptor engagement or occupancy.

Positron Emission Tomography (PET) Imaging: PET is a non-invasive imaging technique that can quantify receptor occupancy in the living brain. Studies in humans using PET with the radiotracer ¹¹C-doxepin have measured the brain H1 receptor occupancy (H1RO) following oral administration of Diphenhydramine. These studies provide direct evidence of receptor engagement in the target organ (the brain). A single 30 mg oral dose of Diphenhydramine resulted in a mean H1RO of 56.4% across various cortical regions. The degree of H1RO was also found to correlate with the plasma concentration of the drug. Similar PET studies in rats have been used to specifically assess the transport of [¹¹C]diphenhydramine across the blood-brain barrier, confirming that the PET signal reflects transport activity rather than binding to central targets in vivo. nih.gov

Peripheral Receptor Engagement: In addition to central effects, the engagement of peripheral H1 receptors is key to the anti-allergic action of Diphenhydramine. A study in healthy dogs used histamine-induced cutaneous wheal formation as a PD marker for peripheral H1 receptor blockade. The reduction in the size of the wheal after drug administration provides a quantifiable measure of the drug's ability to antagonize histamine effects at H1 receptors in the skin.

Tissue Distribution and Accumulation Studies in Model Organisms

Preclinical studies using various animal models have been instrumental in characterizing the distribution of Diphenhydramine throughout the body. These investigations reveal that the compound does not distribute uniformly, with certain tissues accumulating higher concentrations than others.

Early research in rats identified the lungs, spleen, and brain as the tissues with the highest concentrations of Diphenhydramine following administration. Lower levels were detected in the heart, muscle, and liver. This pattern suggests a preferential accumulation in highly perfused and specialized tissues.

A foundational study in 1949 provided quantitative data on the distribution of Diphenhydramine in guinea pigs over time. Following a subcutaneous injection, tissue concentrations were measured at various intervals, showing rapid uptake and differential accumulation. The lungs consistently showed the highest concentration, followed by the spleen, kidney, and liver. The brain and muscle tissue exhibited lower, but still significant, levels of the compound.

Below is a data table summarizing the findings from this study.

Table 1: Distribution of Diphenhydramine in Guinea Pig Tissues Over Time (µg/g) Data derived from a 1949 study by A. Glazko and W. Dill, J. Biol. Chem. Each value represents the average from three animals. semanticscholar.org

| Time After Administration | Lung | Spleen | Kidney | Liver | Brain | Muscle |

| 15 Minutes | 46 | 28 | 20 | 18 | 12 | 7 |

| 30 Minutes | 55 | 35 | 28 | 25 | 15 | 10 |

| 1 Hour | 45 | 30 | 25 | 22 | 13 | 8 |

| 2 Hours | 30 | 20 | 18 | 16 | 10 | 6 |

| 4 Hours | 15 | 10 | 9 | 8 | 5 | 3 |

More recent toxicological analysis from a human overdose case provided further insight, revealing that Diphenhydramine can accumulate to very high levels in reproductive organs. nih.gov In this specific case, the concentration in the prostate and testes was found to be 3 to 9 times higher than in various regions of the brain, suggesting significant sequestration in these tissues. nih.gov

Studies on aquatic model organisms have also been conducted to understand the environmental accumulation of Diphenhydramine. In fathead minnows (Pimephales promelas), the bioconcentration factor (BCF) was found to be influenced by the pH of the water, with accumulation increasing in more alkaline conditions. nih.gov Research on the freshwater invertebrate Daphnia magna also demonstrated sensitivity to Diphenhydramine, indicating potential for accumulation and toxicity in aquatic ecosystems. nih.govresearchgate.net

Organ-on-a-Chip and Microfluidic Systems for this compound Research

As of the latest literature surveys, there is no specific research detailing the use of organ-on-a-chip or microfluidic systems for the biological investigation of this compound (Diphenhydramine Methylbromide) or its parent compound, Diphenhydramine.

However, the field of microfluidics has been applied to the chemical synthesis and analysis of Diphenhydramine. Researchers have successfully used continuous-flow microreactors to optimize the synthesis of the compound, demonstrating the potential for more efficient and controlled pharmaceutical manufacturing. nih.govnih.goved.ac.uk Additionally, microfluidic systems incorporating microelectrodes have been developed for the sensitive detection and quantification of Diphenhydramine in samples. researchgate.net

These applications, while focused on chemistry and analytics rather than biological modeling, highlight the adaptability of microfluidic technology. Organ-on-a-chip platforms, which aim to replicate human organ function in vitro, represent a promising future direction for preclinical research. vt.edursc.orgyoutube.com Such systems could theoretically be used to study the transport, metabolism, and potential organ-specific effects of compounds like this compound in a human-relevant context, but specific studies have not yet been published.

Advanced Analytical Methodologies for Paradryl Characterization

Chromatographic Techniques for High-Resolution Analysis of Paradryl

Chromatography encompasses a suite of separation techniques vital for resolving components within a mixture. For this compound, these methods are employed to assess its purity, identify and quantify impurities, and separate stereoisomers if the compound is chiral. The separation is based on the differential partitioning of analytes between a mobile phase and a stationary phase ajol.infowikipedia.org.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the qualitative and quantitative analysis of pharmaceutical compounds asianjpr.comjneonatalsurg.comwjpmr.com. HPLC method development for this compound involves optimizing several parameters to achieve adequate separation and detection. Key considerations include the selection of the stationary phase (e.g., C18 bonded phase for reversed-phase chromatography), the composition and flow rate of the mobile phase, column temperature, and the detection wavelength pharmtech.comcore.ac.uk.

The process typically begins with selecting initial conditions based on the compound's properties, such as solubility and pKa asianjpr.com. For this compound, if it is a low to medium polarity analyte, normal phase HPLC might be considered, particularly if isomer separation is required pharmtech.com. Reversed-phase HPLC is often the preferred choice for many samples pharmtech.com. Method development aims to ensure that all analytes of interest, including this compound and its potential impurities, are adequately retained and separated, typically ensuring a capacity factor within a suitable range (e.g., 0.5 to 10-15) pharmtech.com. Excessive retention can lead to prolonged analysis times and broadened peaks, impacting detectability pharmtech.com.

Data generated from HPLC analysis typically includes chromatograms showing peaks corresponding to different components in the sample. Key data points for each peak are retention time (the time it takes for the compound to elute from the column) and peak area or height (proportional to the amount of the compound).

Hypothetical HPLC Data for this compound and Impurities

| Analyte | Retention Time (minutes) | Peak Area Units | Relative Percentage |

| Impurity A | 3.5 | 1500 | 0.15 |

| Impurity B | 4.1 | 2500 | 0.25 |

| This compound | 7.8 | 990000 | 99.00 |

| Impurity C | 9.2 | 6000 | 0.60 |

Note: This is a hypothetical data table illustrating the type of results obtained from HPLC analysis for purity assessment.

Detailed research findings in HPLC method development for a compound like this compound would involve studies on the impact of varying mobile phase composition (e.g., percentage of organic modifier, buffer pH), flow rate, and temperature on peak shape, resolution, and retention times. These studies help establish robust and reproducible analytical conditions.

Gas Chromatography (GC) for Volatile Metabolites

Gas Chromatography (GC) is a separation technique particularly well-suited for the analysis of volatile or semi-volatile compounds thermofisher.comresearchgate.net. While HPLC is commonly used for the parent compound this compound, GC can be invaluable for characterizing any volatile metabolites that may be formed. GC separates components based on their boiling points and their interaction with the stationary phase within a heated column researchgate.net.

Analysis of volatile organic compounds (VOCs) by GC often involves sample preparation techniques like headspace analysis or purge-and-trap, which are effective for extracting volatile components from a matrix thermofisher.commdpi.com. The extracted volatile metabolites of this compound would then be introduced into the GC system, where they are separated and detected, commonly using detectors like Flame Ionization Detectors (FID) or Mass Spectrometry (MS) thermofisher.comscioninstruments.com.

GC-MS is a powerful combination for identifying and quantifying volatile metabolites. Analytes are identified by comparing their acquired mass spectra and retention times to reference data thermofisher.com.

Hypothetical GC Data for Volatile this compound Metabolites

| Metabolite Name | Retention Time (minutes) | Peak Area Units | Tentative Identification (based on GC-MS) |

| Volatile Metabolite X | 5.1 | 800 | Aldehyde derivative of this compound |

| Volatile Metabolite Y | 6.5 | 1200 | Alkane fragment |

Note: This is a hypothetical data table illustrating the type of results obtained from GC analysis of volatile metabolites.

Research findings in this area would detail the optimization of GC parameters such as oven temperature programs, carrier gas flow rate, and the selection of appropriate stationary phases for effective separation of specific volatile metabolites of this compound. Studies might also focus on the efficiency of different sample preparation techniques for extracting these metabolites.

Chiral Chromatography for Enantiomeric Purity Assessment

If this compound is a chiral compound, meaning it exists as enantiomers (stereoisomers that are non-superimposable mirror images), assessing its enantiomeric purity is critical. Enantiomers can exhibit different pharmacological activities, metabolism, and toxicity chiralpedia.combioprocessonline.comwikipedia.org. Chiral chromatography, specifically enantioselective chromatography, is the preferred method for separating and quantifying individual enantiomers ajol.infochiralpedia.comwikipedia.org.

Chiral chromatography employs a stationary phase that is itself chiral or contains a chiral selector phenomenex.com. This chiral environment allows for the formation of transient diastereomeric complexes with the enantiomers of this compound, which differ in stability and thus elute at different rates, leading to separation ajol.infochiralpedia.comphenomenex.com. Chiral HPLC is the most widely used technique for enantiomeric purity assessment chiralpedia.combioprocessonline.com.

Method development for chiral chromatography of this compound involves screening different chiral stationary phases and optimizing the mobile phase composition (including the type and concentration of organic modifier, buffer, and additives) to achieve sufficient enantioselectivity and resolution bioprocessonline.comphenomenex.com.

Hypothetical Chiral HPLC Data for this compound Enantiomers

| Analyte | Retention Time (minutes) | Peak Area Units | Enantiomeric Percentage |

| This compound Enantiomer 1 | 10.5 | 495000 | 49.5 |

| This compound Enantiomer 2 | 11.8 | 505000 | 50.5 |

Note: This is a hypothetical data table illustrating the separation and quantification of enantiomers by chiral HPLC.

Detailed research in chiral chromatography of this compound would involve evaluating the performance of various chiral stationary phases for separating its enantiomers, investigating the effect of mobile phase parameters on resolution, and validating the method for accuracy and precision in determining enantiomeric ratio or excess.

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Quantification

Spectroscopic and spectrometric techniques provide complementary information to chromatography, enabling the identification, structural elucidation, and quantification of this compound and its related substances uib.nostudypug.com. These methods probe the interaction of the molecule with electromagnetic radiation or measure the mass-to-charge ratio of ions funaab.edu.ng.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of small molecules like this compound studypug.comgu.selabmate-online.comresearchgate.net. It provides detailed information about the connectivity of atoms, the types of functional groups present, and the chemical environment of nuclei, particularly 1H and 13C gu.selabmate-online.com.

For structural confirmation of this compound, 1D NMR experiments such as 1H NMR and 13C NMR are routinely performed. 1H NMR spectra provide information on the different types of protons in the molecule, their relative numbers, and their coupling interactions with neighboring protons, which helps in piecing together the molecular skeleton labmate-online.com. 13C NMR provides information on the carbon framework labmate-online.com.

2D NMR experiments, such as COSY, HSQC, and HMBC, can provide through-bond and through-space connectivity information, further aiding in the unambiguous assignment of signals and confirmation of the proposed structure of this compound gu.se. NMR can also be used to identify and characterize impurities and metabolites if they are present in sufficient concentrations researchgate.net.

Hypothetical 1H NMR Data for this compound (Partial)

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment (Hypothetical) |

| 7.25 | Doublet | 2H | Aromatic Protons |

| 4.50 | Singlet | 2H | Methylene Protons |

| 2.10 | Triplet | 3H | Methyl Protons |

Note: This is a hypothetical data table illustrating typical 1H NMR data for a compound.

Research findings involving NMR for this compound would include the complete assignment of its 1H and 13C NMR spectra, potentially supported by 2D NMR data. This data serves as a spectroscopic fingerprint for confirming the identity and structural integrity of this compound. NMR can also be used to study the conformation and dynamics of the molecule in solution latrobe.edu.au.

Mass Spectrometry (MS) for Impurity Profiling and Metabolite Identification

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern studypug.com. Coupled with separation techniques like chromatography (e.g., LC-MS, GC-MS), MS is indispensable for impurity profiling and metabolite identification of this compound sterlingpharmasolutions.comresearchgate.netnih.govmdpi.com.

For impurity profiling of this compound, MS can detect trace-level impurities that may not be easily observed by other detectors sterlingpharmasolutions.com. High-resolution MS (HRMS) provides accurate mass measurements, which can help determine the elemental composition of impurities researchgate.netsterlingpharmasolutions.com. Tandem MS (MS/MS) involves fragmenting selected ions and analyzing the fragments, providing structural information about impurities sterlingpharmasolutions.comresearchgate.net. Comparing the fragmentation patterns of impurities to that of this compound can help in their identification or structural characterization mdpi.comacs.org.

In metabolite identification, LC-MS and GC-MS are widely used. Metabolites of this compound are often present in complex biological matrices, and chromatography separates them before they enter the mass spectrometer nih.govmdpi.com. MS provides the molecular weight of the metabolites, and MS/MS can reveal structural changes compared to the parent compound by analyzing characteristic fragment ions mdpi.comacs.org. HRMS is particularly useful for confirming the elemental composition of metabolites researchgate.net.

Hypothetical MS Data for this compound and a Metabolite

| Analyte | Molecular Ion (m/z) | Proposed Elemental Formula (from HRMS) | Key Fragment Ions (m/z) |

| This compound | 350.1234 | C20H18N2O3 | 200.0567, 150.0231 |

| Metabolite M1 | 366.1183 | C20H18N2O4 | 216.0516, 150.0231 |

Note: This is a hypothetical data table illustrating typical MS and HRMS data.

Detailed research using MS for this compound would involve developing LC-MS or GC-MS methods for detecting and characterizing impurities and metabolites. This includes optimizing ionization parameters, selecting appropriate mass analyzers (e.g., quadrupole, time-of-flight, Orbitrap), and performing fragmentation studies (MS/MS, MSn) to gain structural insights. High-throughput screening methods using MS can also be employed for rapid impurity analysis sterlingpharmasolutions.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

UV-Vis spectroscopy is a widely used and relatively simple technique for the identification and quantification of chemical substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum lpdlabservices.co.ukwikipedia.orgsci-hub.sejove.comlibretexts.orgedinst.com. Organic compounds, particularly those with conjugated systems or functional groups like carbonyls, absorb UV or visible light, causing electronic excitation wikipedia.orgmsu.edumasterorganicchemistry.com. The amount of light absorbed at a specific wavelength is proportional to the concentration of the absorbing compound in a solution, as described by the Beer-Lambert Law wikipedia.orgjove.comlibretexts.org.

For this compound, which contains aromatic rings and an ether linkage, absorption in the UV region is expected due to the electronic transitions within these chromophores. Quantitative analysis of this compound using UV-Vis spectroscopy typically involves preparing solutions of known concentrations to create a calibration curve. The absorbance of a sample containing an unknown concentration of this compound is then measured at the wavelength of maximum absorbance (λmax), and the concentration is determined from the calibration curve wikipedia.orglibretexts.orguzh.ch.

Illustrative Hypothetical Data for UV-Vis Quantification of this compound

To illustrate the principle of UV-Vis quantification, consider the following hypothetical data for this compound solutions at a specific λmax (e.g., 258 nm, a typical absorption range for aromatic compounds).

| Concentration (µg/mL) | Absorbance (at λmax) |

| 0.5 | 0.085 |

| 1.0 | 0.170 |

| 2.5 | 0.425 |

| 5.0 | 0.850 |

| 10.0 | 1.700 |

A plot of this data would yield a linear calibration curve, demonstrating the direct relationship between absorbance and concentration within a specific range, consistent with the Beer-Lambert Law wikipedia.orglibretexts.org. The slope of this curve represents the molar absorptivity (ε) when the path length is known wikipedia.orglibretexts.org.

UV-Vis spectroscopy is valuable for its speed, simplicity, and non-destructive nature, making it suitable for routine quantitative analysis of this compound in solutions sci-hub.sejove.com. It can also be coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) as a detector for quantifying this compound in complex mixtures wikipedia.orgsci-hub.sejove.com.

Advanced Electrophoretic and Immunoassay Methods for Research Applications

Advanced electrophoretic and immunoassay methods offer powerful capabilities for the characterization and analysis of chemical compounds, including small molecules like this compound, in research settings.

Electrophoresis is a technique that separates molecules based on their charge, size, and shape under the influence of an electric field diva-portal.orgaurorabiomed.comwikipedia.orgwikipedia.org. Capillary electrophoresis (CE) is a particularly versatile mode that can be applied to a broad range of analytes, from small ions to macromolecules aurorabiomed.com. For a molecule like this compound, which exists as a salt (hydrochloride), it will be charged in solution and its migration in a capillary electrophoresis system will be influenced by its charge-to-mass ratio and the electroosmotic flow aurorabiomed.comwikipedia.org. Different CE modes, such as capillary zone electrophoresis (CZE), can be employed to separate this compound from impurities or other components in a sample matrix aurorabiomed.comcreative-proteomics.com. While specific research findings on this compound analysis by advanced electrophoresis were not found in the provided context, CE's ability to separate charged small molecules makes it a plausible technique for purity assessment and identification in research diva-portal.orgaurorabiomed.com.

Immunoassays are analytical methods that utilize the specific binding affinity between antibodies and antigens (in this case, the small molecule analyte, this compound) for detection and quantification immusmol.comtandfonline.comimmusmol.comdrugtargetreview.com. While traditionally applied to larger biomolecules, immunoassays, particularly competitive immunoassays, have been developed for the detection of small molecules immusmol.comtandfonline.comdrugtargetreview.comharvard.edu. The principle involves competition between the free small molecule in the sample and a labeled version of the small molecule for a limited number of antibody binding sites drugtargetreview.com. The signal generated is inversely proportional to the concentration of the small molecule in the sample drugtargetreview.com.

Developing an immunoassay for this compound would require the generation of antibodies that specifically recognize the this compound molecule. These assays could offer high sensitivity and throughput for detecting or quantifying this compound in complex matrices in research applications tandfonline.comharvard.edu. For instance, a competitive ELISA (Enzyme-Linked Immunosorbent Assay) could be developed for the quantitative analysis of this compound immusmol.comimmusmol.com.

Illustrative Hypothetical Data for a Competitive Immunoassay for this compound

Consider a hypothetical competitive ELISA for this compound, where a higher concentration of this compound in the sample leads to less binding of the labeled this compound and thus a lower signal.

| This compound Concentration (ng/mL) | Absorbance (450 nm) |

| 0 | 2.0 |

| 1 | 1.8 |

| 5 | 1.3 |

| 10 | 0.8 |

| 50 | 0.2 |

This hypothetical data demonstrates the inverse relationship between this compound concentration and absorbance, characteristic of a competitive immunoassay. Immunoassays, if developed for this compound, could be valuable research tools for studies requiring high-sensitivity detection or high-throughput screening.

Method Validation and Qualification in Chemical Research

Method validation is a critical process in chemical research and analysis to ensure that an analytical method is suitable for its intended purpose and capable of producing reliable, accurate, and consistent results qbdgroup.comcipac.orgemerypharma.comllri.indemarcheiso17025.com. Qualification of analytical methods for characterizing and quantifying this compound involves evaluating several key performance parameters.

Key validation parameters include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte (this compound) in the presence of other components in the sample matrix qbdgroup.comcipac.org.

Accuracy: The closeness of the test results obtained by the method to the true value qbdgroup.comemerypharma.comllri.in.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to a homogeneous sample qbdgroup.comcipac.orgllri.in. This includes repeatability (within-laboratory precision under the same conditions) and intermediate precision (within-laboratory variation under different conditions) qbdgroup.comcipac.org.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a defined range qbdgroup.comcipac.orgemerypharma.com.

Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitability qbdgroup.comcipac.orgemerypharma.com.

Limit of Detection (LOD): The lowest concentration of the analyte that the method can reliably detect qbdgroup.comcipac.orgemerypharma.com.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision qbdgroup.comcipac.orgemerypharma.com.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters qbdgroup.comemerypharma.com.

Validation studies involve conducting experiments to assess each of these parameters according to established protocols and regulatory guidelines qbdgroup.comcipac.orgllri.in. For example, linearity is typically evaluated by analyzing samples at multiple concentration levels, and the results are often assessed by linear regression qbdgroup.comcipac.org. Precision is determined by analyzing replicate samples qbdgroup.comcipac.org.

Method validation provides documented evidence that the analytical procedure is reliable for the intended application, whether it is for quantifying this compound using UV-Vis, assessing its purity by electrophoresis, or detecting it via immunoassay in a research study qbdgroup.comllri.in. This process ensures the integrity and credibility of the research findings related to this compound.

Theoretical and Computational Chemistry Studies of Paradryl

Molecular Modeling and Simulation of Paradryl and its Receptor Interactions

Molecular modeling and simulation techniques are essential tools for visualizing and analyzing the three-dimensional structure of molecules and predicting their interactions with biological targets, such as receptors. These methods allow researchers to explore the conformational landscape of this compound and understand how it might bind to its primary target, the H₁ receptor, or other proteins.

Docking Studies for Receptor Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand, such as this compound, when it is bound to a receptor protein. By evaluating various possible binding poses and calculating a score for each, docking studies can estimate the binding affinity between the ligand and the receptor. This helps in understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces) that stabilize the complex. While specific docking data for this compound was not detailed in the consulted sources, in silico molecular docking analyses are a common approach in studying antihistamines researchgate.net, the class of compounds to which Diphenhydramine (B27) (this compound) belongs mims.com. These studies can provide valuable insights into how this compound competes with histamine (B1213489) for binding sites on the H₁ receptor mims.com.

Specific data tables for docking studies on this compound were not available in the consulted sources.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations extend the static view provided by docking studies by simulating the movement of atoms and molecules over time. This allows researchers to study the conformational flexibility of this compound in solution or within the receptor binding site and to observe the dynamic nature of the ligand-receptor interaction. MD simulations can provide information on the stability of the binding pose predicted by docking, the fluctuations of the protein and ligand, and the residence time of the ligand in the binding site. This dynamic perspective is crucial for a comprehensive understanding of the binding process. Specific MD simulation data for this compound was not found in the consulted sources.

Specific data tables for molecular dynamics simulations on this compound were not available in the consulted sources.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of a molecule. These calculations can reveal important properties such as charge distribution, molecular orbitals, and electrostatic potential, which are critical for understanding a molecule's reactivity and how it interacts with its environment or other molecules.

DFT (Density Functional Theory) Studies on this compound's Electronic Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that focuses on the electron density of a molecule to calculate its electronic structure and properties. For this compound, DFT studies could be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties such as ionization potential, electron affinity, and frontier molecular orbitals (HOMO and LUMO). These properties are indicative of a molecule's stability and reactivity. DFT calculations can also provide insights into the polarity and charge distribution across the molecule, which influences its interactions with biological targets and its behavior in different environments. Specific DFT study data for this compound was not found in the consulted sources.

Specific data tables for DFT studies on this compound were not available in the consulted sources.

Prediction of Reactivity and Potential Metabolic Pathways

Computational methods, including quantum chemistry and other cheminformatics tools, can be used to predict the potential reactivity of a compound and anticipate its metabolic transformation pathways in the body. By analyzing the electronic structure and identifying reactive sites within the this compound molecule, researchers can predict where enzymatic reactions or other chemical transformations are likely to occur. While specific computational predictions for this compound's metabolic pathways were not detailed in the consulted sources, understanding the typical metabolic routes for similar compounds and applying predictive algorithms can help in anticipating its fate in vivo.

Specific data tables for the prediction of reactivity and metabolic pathways for this compound were not available in the consulted sources.

Chemoinformatics and Machine Learning Applications in this compound Research